Bisanhydrobacterioruberin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

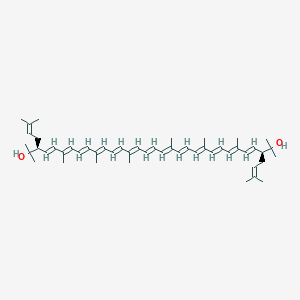

Bisanhydrobacterioruberin is a C50 carotenoid that is an intermediate in the biosynthesis of bacterioruberin, a red-coloured pigment found in several Halobacterium and Haloarcula species. It has a role as a bacterial metabolite. It is a C50 carotenoid, a tertiary alcohol and a diol.

Applications De Recherche Scientifique

Biological Activities

Antioxidant Properties

BABR exhibits remarkable antioxidant capabilities, attributed to its chemical structure, which features a high number of conjugated double bonds. Studies have shown that it possesses superior radical scavenging properties compared to other carotenoids like β-carotene. This property makes BABR a candidate for formulations aimed at reducing oxidative stress in biological systems .

Antimicrobial Activity

Research indicates that BABR and its derivatives demonstrate significant antimicrobial effects against various pathogens, including multidrug-resistant bacteria. For instance, carotenoids extracted from Kocuria sp. RAM1 showed antibacterial activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa, which are notable for causing hospital-acquired infections . The Minimum Inhibitory Concentration (MIC) for these extracts was determined to be 250 µg/mL, highlighting their potential in wound healing applications .

Cancer Therapy

BABR has been studied for its anticancer properties, particularly its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (hepatocyte carcinoma). The mechanism involves the upregulation of pro-apoptotic genes and downregulation of oncogenes, suggesting that BABR could be integrated into therapeutic strategies against cancer .

Case Studies

Biosynthesis Insights

The biosynthesis of BABR involves specific enzymatic pathways identified in halophilic archaea such as Haloarcula japonica. Key enzymes like carotenoid 3,4-desaturase and bifunctional lycopene elongase are crucial for converting lycopene into BABR. Understanding these pathways not only aids in the production of BABR but also opens avenues for genetic engineering to enhance yield .

Potential Industrial Applications

Given its unique properties, BABR has potential applications in:

- Cosmetics : Due to its antioxidant properties, it can be used in skin care formulations to protect against UV damage and aging.

- Nutraceuticals : Its health benefits could lead to incorporation in dietary supplements aimed at enhancing immune function and reducing oxidative stress.

- Food Industry : As a natural colorant with health benefits, BABR could replace synthetic dyes in food products.

Analyse Des Réactions Chimiques

Biosynthetic Pathway of Bisanhydrobacterioruberin

BABR is synthesized via the isoprenoid pathway in halophilic archaea, primarily through the following steps:

Key Reactions:

-

Mevalonate Pathway :

-

Lycopene Formation :

-

Elongation and Cyclization :

-

Hydroxylation and Desaturation :

Enzymatic Reactions and Competitive Pathways

BABR participates in a branched metabolic network:

-

Primary Pathway : BABR → Bacterioruberin (via sequential hydration/desaturation) .

-

Competitive Pathway : Lycopene can alternatively form retinal through brp and blh genes, reducing BABR yield .

Thermodynamic Data:

Biotechnological Production

Recent advances in optimizing BABR synthesis include:

Strain Engineering:

-

Halorubrum sp. HRM-150 achieves 1.44 µg/mL BR productivity under optimal conditions .

-

Corynebacterium glutamicum has been metabolically engineered to enhance BABR yields via heterologous lyeJ expression.

Fermentation Conditions:

Structural and Functional Insights

Propriétés

Formule moléculaire |

C50H72O2 |

|---|---|

Poids moléculaire |

705.1 g/mol |

Nom IUPAC |

(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30S)-2,6,10,14,19,23,27,31-octamethyl-3,30-bis(3-methylbut-2-enyl)dotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene-2,31-diol |

InChI |

InChI=1S/C50H72O2/c1-39(2)31-35-47(49(11,12)51)37-33-45(9)29-19-27-43(7)25-17-23-41(5)21-15-16-22-42(6)24-18-26-44(8)28-20-30-46(10)34-38-48(50(13,14)52)36-32-40(3)4/h15-34,37-38,47-48,51-52H,35-36H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,37-33+,38-34+,41-21+,42-22+,43-25+,44-26+,45-29+,46-30+/t47-,48-/m0/s1 |

Clé InChI |

YSNDIOZFQNZVGY-SOGLEDDYSA-N |

SMILES isomérique |

CC(=CC[C@H](C(O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/[C@@H](C(O)(C)C)CC=C(C)C)\C)\C)\C)/C)/C)/C)C |

SMILES canonique |

CC(=CCC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CC=C(C)C)C(C)(C)O)C)C)C)C(C)(C)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.